![molecular formula C20H20N2O5 B2725227 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1219903-63-5](/img/structure/B2725227.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxole, cyclopropane carbonyl, piperazine, and furan. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Cyclopropane is a type of cycloalkane that is characterized by its strain and reactivity . Piperazine is a type of secondary amine that is often used in the synthesis of pharmaceuticals . Furan is a heterocyclic compound that contains an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and furan rings would contribute to the aromaticity of the compound, while the cyclopropane ring would introduce strain . The piperazine ring could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis and Optimization for Antitubercular Activities : A series of cyclopropyl methanones, including compounds structurally related to the chemical , were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant inhibitory effects, highlighting their potential in medicinal chemistry and drug development (Bisht et al., 2010).
Thermal and Optical Studies : Investigations into the thermal and optical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into their stability and behavior under various conditions. These studies are crucial for understanding the applicability of these compounds in different scientific contexts (Karthik et al., 2021).
Synthesis and In Silico Study for Therapeutic Agents : The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their evaluation as potential therapeutic agents demonstrate the relevance of these compounds in drug discovery. These derivatives showed good enzyme inhibitory activity, indicating their potential in treating various diseases (Hussain et al., 2017).
Biological Applications
Antimicrobial Activity : New pyridine derivatives, including compounds with structural similarities to the chemical , have been synthesized and evaluated for antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).
Neuroprotective Activity : The study of 8-alkylamino-1,4-benzoxazine antioxidants, structurally related to the chemical of interest, showed significant neuroprotective effects in models of brain damage. These findings highlight the potential of such compounds in treating neurological disorders (Largeron et al., 2001).
Synthesis and Antitubercular Activity : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation for antitubercular activity against Mycobacterium tuberculosis strain H37Rv showed several compounds with low MIC (Minimum Inhibitory Concentration) values. This indicates the potential of these compounds in developing new antitubercular drugs (Pancholia et al., 2016).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(15-11-14(15)13-3-4-16-18(10-13)27-12-26-16)21-5-7-22(8-6-21)20(24)17-2-1-9-25-17/h1-4,9-10,14-15H,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSHBPELVAEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


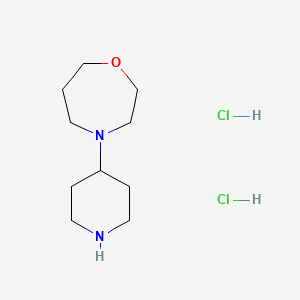
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)
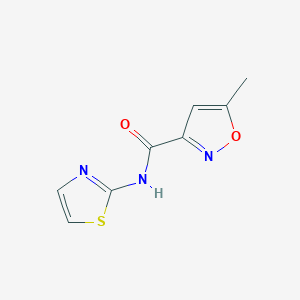
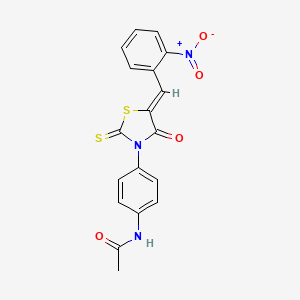
![5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B2725153.png)
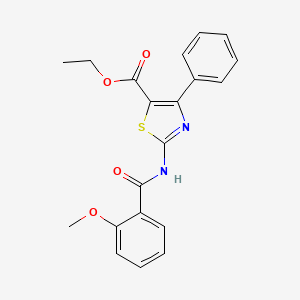
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
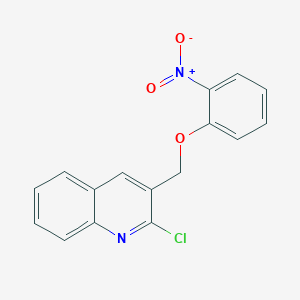
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)
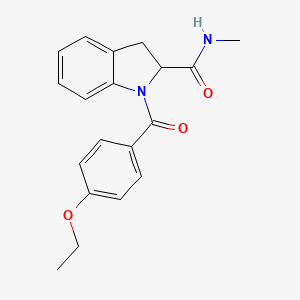
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2725167.png)